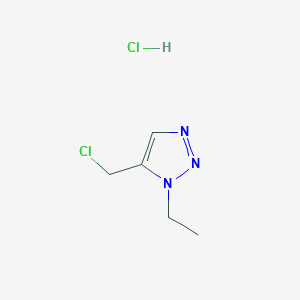

5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride

Description

Properties

IUPAC Name |

5-(chloromethyl)-1-ethyltriazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3.ClH/c1-2-9-5(3-6)4-7-8-9;/h4H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZSSAPYOMXIED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=N1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909317-30-1 | |

| Record name | 5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The chloromethyl group can be introduced through chloromethylation reactions using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted triazoles with various functional groups.

Oxidation: Formation of oxidized triazole derivatives.

Reduction: Formation of dihydrotriazoles.

Scientific Research Applications

5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Materials Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence.

Biological Research: Employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or alteration of receptor function.

Comparison with Similar Compounds

Positional Isomers: Substitution Patterns

5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole Hydrochloride

- Structure : Methyl group at 1-position vs. ethyl in the target compound.

4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole Hydrochloride

- CAS: Not explicitly provided.

- Structure : Chloromethyl at 4-position vs. 5-position.

- Impact : Positional differences alter electronic distribution, affecting reactivity in click chemistry or coordination with metal catalysts .

3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole Hydrochloride

- CAS: Not provided.

- Structure : Chloromethyl at 3-position on a 1,2,4-triazole ring.

- Impact : 1,2,4-triazole derivatives exhibit distinct hydrogen-bonding capabilities and metabolic stability compared to 1,2,3-triazoles .

Functional Group Modifications

4-(Chloromethyl)-5-(methoxymethyl)-1-methyl-1H-1,2,3-triazole Hydrochloride

- Structure : Additional methoxymethyl group at 5-position.

- Impact : Enhanced solubility in polar solvents due to the ether group. The methoxymethyl group may also stabilize intermediates in multi-step syntheses .

5-(1-(3,4-Dimethylphenyl)ethyl)-1H-imidazole Hydrochloride

- Structure : Bulky aromatic substituent vs. chloromethyl.

- Impact : The aromatic group increases lipophilicity, favoring membrane permeability in drug design, whereas chloromethyl prioritizes reactivity .

Triazole Ring Variants

5-Chloromethyl-1-methyl-1H-[1,2,4]triazole Hydrochloride

- CAS : 104256-69-1.

- Structure : 1,2,4-triazole core vs. 1,2,3-triazole.

- Impact : 1,2,4-triazoles often exhibit higher thermal stability and are preferred in agrochemicals, whereas 1,2,3-triazoles are common in pharmaceuticals due to bioisosteric properties .

Biological Activity

5-(Chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article examines the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action through various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is CHClN. Its structure features a triazole ring that is substituted with a chloromethyl group and an ethyl group. The presence of these substituents contributes to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts:

- Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds containing the triazole moiety exhibit activity against a range of pathogens including bacteria and fungi. For instance, a series of triazole derivatives were evaluated for their antifungal activity and demonstrated promising results against various fungal strains .

- Anticancer Potential : The triazole scaffold is recognized for its anticancer properties. Research has indicated that certain triazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For example, compounds similar to 5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole have been analyzed for their ability to inhibit c-Met kinases, which are implicated in several cancer types .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Many triazoles function as enzyme inhibitors. For example, they can inhibit the activity of enzymes involved in nucleic acid synthesis or metabolic pathways critical for pathogen survival or tumor growth .

- Receptor Modulation : Some studies suggest that triazoles can modulate receptor activity, influencing cellular signaling pathways that regulate cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Case Study: Antifungal Activity

A recent study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results demonstrated that compounds structurally similar to 5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole showed significant inhibition (IC values ranging from 0.142 µM to 28.006 µM), indicating strong potential as antifungal agents .

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of triazoles in vitro. A derivative was tested against several cancer cell lines, revealing a dose-dependent inhibition of cell proliferation with an IC value in the low micromolar range. This suggests that modifications on the triazole ring can enhance its potency against specific cancer types .

Q & A

Q. What are the established synthetic routes for 5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: A common approach involves sequential functionalization of the triazole core. For example:

Hydroxymethylation : React 1-ethyl-1H-1,2,3-triazole with paraformaldehyde under acidic catalysis (e.g., HCl) to introduce the hydroxymethyl group.

Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) to replace the hydroxyl group with chlorine, yielding the chloromethyl derivative.

Salt Formation : Hydrochloride formation occurs in situ or via precipitation with HCl gas.

Q. Optimization Tips :

- Adjust molar ratios (e.g., paraformaldehyde:triazole ≈ 1.2:1) to minimize side products.

- Control reaction temperature (e.g., 0–5°C during chlorination to prevent decomposition).

- Use anhydrous conditions to avoid hydrolysis of SOCl₂ .

- Computational reaction path searches (e.g., via quantum chemical calculations) can predict optimal conditions and reduce trial-and-error experimentation .

Q. What safety protocols and handling precautions are critical when working with this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) :

- Wear nitrile gloves (tested per EN 374) and chemical-resistant lab coats.

- Use safety goggles and face shields to prevent splashes.

- Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas .

- Handling :

- Work in a fume hood to avoid inhalation of HCl vapors.

- Store in airtight containers away from moisture and incompatible reagents (e.g., bases, oxidizers).

- Waste Management :

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies optimize the synthesis and purification of this compound?

Methodological Answer: DoE reduces experimental iterations by systematically varying parameters. For example:

- Factors : Temperature, catalyst concentration, reaction time.

- Response Variables : Yield, purity (HPLC), byproduct formation.

Q. Implementation Steps :

Screening Design : Use a fractional factorial design to identify critical factors (e.g., Plackett-Burman).

Optimization : Apply response surface methodology (RSM) to refine conditions.

Validation : Confirm reproducibility under optimal settings.

Case Study : A 2³ factorial design revealed that chlorination at 5°C with SOCl₂:hydroxymethyl-triazole molar ratio 1.5:1 maximized yield (85%) while minimizing dimerization .

Q. What computational strategies predict reactivity or stability in derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations :

- Use density functional theory (DFT) to model transition states during chlorination or nucleophilic substitution.

- Predict regioselectivity in triazole functionalization.

- Molecular Dynamics (MD) :

- Simulate solvent effects on stability (e.g., acetonitrile vs. DMSO).

- Data-Driven Workflows :

Q. How can researchers resolve contradictions in experimental data (e.g., pH-dependent reactivity)?

Methodological Answer:

- Systematic Variation :

- Test reactivity across pH 2–12 using buffered solutions. Monitor via NMR or LC-MS to identify decomposition pathways.

- Statistical Analysis :

- Apply ANOVA to determine if observed differences are statistically significant (p < 0.05).

- Theoretical Reconciliation :

- Correlate experimental results with computational pKa predictions or Hammett substituent constants. For example, unexpected nucleophilic attack at the chloromethyl group under basic conditions may arise from intermediate carbocation formation .

Q. What reactor design considerations are critical for scaling up synthesis?

Methodological Answer:

- Batch vs. Continuous Flow :

- Continuous flow reactors improve heat dissipation during exothermic chlorination steps.

- Material Compatibility :

- Use glass-lined or Hastelloy reactors to resist HCl corrosion.

- Mixing Efficiency :

- Optimize impeller design to ensure uniform reagent distribution, especially in viscous reaction mixtures.

- Safety Protocols :

- Implement pressure relief valves and real-time monitoring for gas evolution (e.g., SO₂ from SOCl₂).

Case Study : Pilot-scale trials using a jacketed reactor with turbulent flow reduced reaction time by 30% compared to batch processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.